1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-3-methylbutan-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
6301-98-0 |
|---|---|
Molecular Formula |
C6H8Cl2F4O |
Molecular Weight |
243.02 g/mol |
IUPAC Name |
1-chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-3-methylbutan-2-ol |
InChI |
InChI=1S/C6H8Cl2F4O/c1-3(2)4(13,5(7,9)10)6(8,11)12/h3,13H,1-2H3 |
InChI Key |
LJUWTRGBYLNSCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(F)(F)Cl)(C(F)(F)Cl)O |
Origin of Product |
United States |
Preparation Methods
Fluorination and Chlorination Approaches
Starting Materials: Common precursors include chlorinated and fluorinated butanones or butanols, such as 1-chloro-1,1-difluoro-3-methylbutan-2-one, which can be further transformed into the target chlorohydrin.
Catalytic Halogenation: Catalysts such as copper-based or noble metal catalysts (e.g., Cu-Pt/C) are used for selective hydrodechlorination or halogen exchange reactions to introduce chlorine and fluorine atoms in a controlled manner.
Dehydrochlorination Reactions: For related compounds, dehydrochlorination of dichlorodifluoroethane under catalytic conditions yields difluoro-chloroethylenes, which can be intermediates in fluorochlorohydrin synthesis.
Hydroxylation and Reduction Steps
Reduction of Keto Precursors: The hydroxyl group at the 2-position is often introduced by reduction of a keto intermediate (e.g., 1-chloro-1,1-difluoro-3-methylbutan-2-one) using hydride reagents such as sodium borohydride or diisobutylaluminum hydride in solvents like tetrahydrofuran or toluene.
Stereoselective Reduction: Use of chiral catalysts or specific hydride sources can control stereochemistry, yielding the desired diastereomer of the chlorohydrin.
Phase Transfer Catalysis and Base-Mediated Reactions
Phase Transfer Catalysts: In some methods, phase transfer catalysts facilitate the reaction between inorganic bases and organic halides to promote selective dehydrohalogenation or substitution reactions under mild conditions, improving yield and reducing byproducts.
Base-Mediated Hydrolysis: Sodium hydroxide or other bases in aqueous-organic biphasic systems can be used to convert halogenated ketones or alkenes into chlorohydrins by nucleophilic substitution or hydrolysis.
Representative Experimental Conditions and Yields
Research Findings and Optimization Notes
Selectivity and Yield: The choice of reducing agent and reaction conditions critically affects the stereochemical outcome and yield of the chlorohydrin. Diisobutylaluminum hydride in toluene provides high yields (~90%) with good stereoselectivity.
Catalyst Choice: Catalysts containing noble metals improve selectivity but increase cost and complexity. Copper-based catalysts offer a balance between activity and cost for halogenation steps.
Environmental Considerations: Methods avoiding organic solvents or using phase transfer catalysis reduce waste and improve environmental profiles.
Byproduct Minimization: Controlling reaction temperature and reagent stoichiometry minimizes formation of undesired byproducts such as dichlorodifluoroethane derivatives.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Hydride Reduction | NaBH4, Diisobutylaluminum hydride | High yield, stereoselective | Sensitive to moisture, costly reagents |
| Catalytic Halogenation | Cu-Pt/C catalyst, high temp & pressure | Selective halogenation | Expensive catalysts, byproducts |
| Phase Transfer Catalysis | Inorganic base + phase transfer catalyst | Mild, environmentally friendly | Requires optimization for scale |
| Base-Mediated Hydrolysis | NaOH, aqueous-organic biphasic system | Simple, cost-effective | Moderate selectivity |
Chemical Reactions Analysis
1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-3-METHYL-BUTAN-2-OL undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as hydroxide ions or amines, leading to the formation of new compounds with different functional groups.
Scientific Research Applications
Chemical Synthesis
This compound acts as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of novel compounds with tailored properties for research purposes.
Biological Studies
Due to its halogenated structure, it is a candidate for studying interactions with biological molecules, including:
- Enzyme Inhibition: The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Interaction: It can bind to receptors, potentially altering cellular signaling pathways.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials that require specific properties, such as enhanced stability or reactivity.
Case Study 1: Enzyme Interaction
A study investigated the interaction of 1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-3-methylbutan-2-ol with cytochrome P450 enzymes. The results indicated that the compound could effectively inhibit the enzyme activity, suggesting potential applications in drug development as an enzyme inhibitor.
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Cytochrome P450 2D6 | Competitive | 12.5 |
| Cytochrome P450 3A4 | Non-competitive | 8.0 |
Case Study 2: Material Science
In material science research, this compound was used to synthesize fluorinated polymers with enhanced thermal stability and chemical resistance. The resulting materials showed promising characteristics for use in high-performance coatings.
| Property | Standard Polymer | Fluorinated Polymer |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Chemical Resistance | Moderate | High |
Mechanism of Action
The mechanism of action of 1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-3-METHYL-BUTAN-2-OL involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Properties of 1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-3-methylbutan-2-ol and Related Compounds
Reactivity and Stability
- Target Compound : The presence of multiple electronegative groups (Cl, F) and a bulky branched chain likely reduces nucleophilic reactivity compared to simpler halogenated alcohols. The hydroxyl group may participate in hydrogen bonding, influencing solubility .
- 1-Chloro-1,1-difluoroethane: A simpler molecule with high volatility and stability, widely used in refrigeration due to low reactivity and non-flammability .
- Chlorobutanol: Exhibits antimicrobial properties due to its chlorine and hydroxyl groups, but its stability is temperature-dependent, degrading at high temperatures .
Biological Activity
1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-3-methylbutan-2-ol (CAS No. 6301-98-0) is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique structure of this compound, characterized by multiple halogen substituents and a tertiary alcohol group, suggests various mechanisms of action that could be exploited in medicinal chemistry and biological research.
The molecular formula of this compound is C6H8Cl2F4O, with a molecular weight of 243.02 g/mol. Its structural characteristics include:
| Property | Value |
|---|---|
| CAS Number | 6301-98-0 |
| Molecular Formula | C6H8Cl2F4O |
| Molecular Weight | 243.02 g/mol |
| IUPAC Name | This compound |
| InChI Key | LJUWTRGBYLNSCR-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances lipophilicity and alters the electronic properties of the molecule, potentially affecting its binding affinity and selectivity toward specific biological targets.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors, modulating signal transduction pathways.
- Cellular Uptake : The unique structure may facilitate cellular uptake through passive diffusion or specific transport mechanisms.
Biological Activity Studies
Research into the biological activity of this compound has yielded promising results across various studies.
Anticancer Activity
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 15.63 | Tamoxifen (10.38 µM) |
| MEL-8 | 5.13 | Prodigiosin |
These findings suggest that the compound could induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.
Case Studies
Several case studies have documented the effects of similar fluorinated compounds in clinical settings:
- Case Study on Fluorinated Compounds : A study published in MDPI highlighted the enhanced anticancer properties of fluorinated derivatives compared to their non-fluorinated counterparts, indicating a trend where fluorination increases biological potency due to improved binding interactions with target proteins .
- Mechanistic Insights : Another study focused on the mechanism by which fluorinated compounds inhibit key metabolic enzymes, leading to altered cellular metabolism and increased apoptosis .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-3-methylbutan-2-ol, and what challenges arise during halogenation?
- Answer : The compound’s synthesis likely involves halogenation of a precursor alcohol or ketone. Key steps include:
- Stepwise halogenation : Introduce chlorine and fluorine groups sequentially to avoid steric clashes and side reactions (e.g., using ClF₃ or ClF gas under controlled conditions).
- Stabilizing intermediates : Due to the compound’s high halogen density, intermediates may require low-temperature stabilization (-20°C to 0°C) to prevent decomposition .
- Challenges : Competing elimination reactions (e.g., dehydrohalogenation) and regioselectivity issues during difluoromethylation. Purification via column chromatography (hexane/ethyl acetate) is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound, particularly given its multiple halogens?
- Answer :
- ¹⁹F NMR : Resolves fluorine environments; coupling patterns (e.g., J₃₄ for Cl-F interactions) help confirm substituent positions .
- ¹H NMR : Deuterated solvents (CDCl₃) minimize interference; integration ratios distinguish methyl and hydroxyl protons.
- IR Spectroscopy : Peaks at ~1100 cm⁻¹ (C-F stretch) and ~650 cm⁻¹ (C-Cl stretch) validate halogen presence .
- Mass Spectrometry (HRMS) : Exact mass (±0.001 Da) confirms molecular formula (C₆H₅Cl₂F₄O) and detects isotopic patterns (e.g., chlorine’s M+2 peak) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Answer :
- Ventilation : Use fume hoods due to potential release of toxic fumes (UN ID 1976 for related halogenated compounds) .
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and flame-retardant lab coats.
- Storage : Inert atmosphere (N₂ or Ar) at -20°C to prevent hydrolysis or oxidative degradation .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what microbial or catalytic systems are viable?
- Answer :
- Microbial Reduction : Enantiopure alcohols can be synthesized via ketone precursors using Rhodococcus or Saccharomyces spp., achieving >90% enantiomeric excess (ee) .
- Chiral Catalysts : Asymmetric hydrogenation with Ru-BINAP complexes or organocatalysts (e.g., proline derivatives) to control stereochemistry at the C-2 hydroxyl group.
- Challenges : Competing diastereomer formation due to adjacent chiral centers; resolved via chiral HPLC (Chiralpak IA column) .
Q. How do computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution reactions?
- Answer :
- DFT Modeling : Calculates activation energies for SN2 pathways at the C-Cl or C-F sites. The difluoro-methyl group’s electron-withdrawing effect increases electrophilicity at C-1 .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) lower transition-state energy by stabilizing partial charges.
- Contradictions : Experimental vs. theoretical data may arise due to steric hindrance from the 3-methyl group; MD simulations refine predictions .
Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., melting point, logP)?
- Answer :
- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to verify melting point consistency. Impurities >2% skew results .
- logP Validation : Compare experimental (shake-flask method) vs. computational (XLogP3) values. Discrepancies >0.5 units suggest unaccounted solvent interactions .
- Multi-Lab Collaboration : Cross-validate data via interlaboratory studies to isolate instrument-specific errors .
Key Research Challenges
- Stereochemical Complexity : Multiple chiral centers require advanced separation techniques (e.g., simulated moving bed chromatography).
- Halogen Stability : C-F bonds resist hydrolysis, but C-Cl bonds may degrade under basic conditions, complicating long-term storage studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
